molecular formula C17H28BN3O3 B14058611 1-(2-(Dimethylamino)ethyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

1-(2-(Dimethylamino)ethyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Cat. No.: B14058611
M. Wt: 333.2 g/mol
InChI Key: XIJAHAOFKAWNLL-UHFFFAOYSA-N
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Description

1-(2-(Dimethylamino)ethyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a complex organic compound with a unique structure that includes a dimethylaminoethyl group and a tetramethyl-1,3,2-dioxaborolan-2-yl group

Preparation Methods

The synthesis of 1-(2-(Dimethylamino)ethyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea typically involves multiple steps. One common synthetic route includes the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with 1-(2-chloroethyl)-2,2-dimethylpropan-1-one in the presence of a base to form the intermediate product. This intermediate is then reacted with dimethylamine to yield the final compound. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-(2-(Dimethylamino)ethyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

    Coupling Reactions: The presence of the boron-containing group allows for Suzuki-Miyaura coupling reactions, which are useful in forming carbon-carbon bonds.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-(Dimethylamino)ethyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used in the development of probes for biological imaging and as a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.

    Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-(Dimethylamino)ethyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors, while the boron-containing group can participate in unique chemical reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds to 1-(2-(Dimethylamino)ethyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea include:

    1-(2-(Dimethylamino)ethyl)-3-(4-bromophenyl)urea: This compound has a bromine atom instead of the boron-containing group, which affects its reactivity and applications.

    1-(2-(Dimethylamino)ethyl)-3-(4-nitrophenyl)urea: The presence of a nitro group alters the compound’s electronic properties and reactivity.

    1-(2-(Dimethylamino)ethyl)-3-(4-methylphenyl)urea: The methyl group provides different steric and electronic effects compared to the boron-containing group.

The uniqueness of this compound lies in its boron-containing group, which allows for specific reactions and applications not possible with other similar compounds.

Properties

Molecular Formula

C17H28BN3O3

Molecular Weight

333.2 g/mol

IUPAC Name

1-[2-(dimethylamino)ethyl]-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea

InChI

InChI=1S/C17H28BN3O3/c1-16(2)17(3,4)24-18(23-16)13-7-9-14(10-8-13)20-15(22)19-11-12-21(5)6/h7-10H,11-12H2,1-6H3,(H2,19,20,22)

InChI Key

XIJAHAOFKAWNLL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NCCN(C)C

Origin of Product

United States

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